molecular formula C15H10BrNO B12909537 Isoxazole, 5-(4-bromophenyl)-3-phenyl- CAS No. 53573-22-1

Isoxazole, 5-(4-bromophenyl)-3-phenyl-

Cat. No.: B12909537
CAS No.: 53573-22-1
M. Wt: 300.15 g/mol
InChI Key: ZOBQWQDCDGXWAE-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-3-phenylisoxazole: is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. The presence of the bromophenyl and phenyl groups in the structure of 5-(4-Bromophenyl)-3-phenylisoxazole makes it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-3-phenylisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzohydroxamic acid with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The cyclization process forms the isoxazole ring, resulting in the desired compound .

Industrial Production Methods: Industrial production of 5-(4-Bromophenyl)-3-phenylisoxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Scientific Research Applications

Chemistry: 5-(4-Bromophenyl)-3-phenylisoxazole is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, the compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties. The presence of the bromophenyl and phenyl groups contributes to its interaction with biological targets .

Medicine: The compound is explored for its potential therapeutic applications. It serves as a lead compound in drug discovery and development, particularly in the design of new pharmaceuticals targeting specific diseases .

Industry: In the industrial sector, 5-(4-Bromophenyl)-3-phenylisoxazole is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials, such as liquid crystals and polymers .

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-3-phenylisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the bromophenyl and phenyl groups enhances its binding affinity and specificity. The exact molecular pathways and targets may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Properties

CAS No.

53573-22-1

Molecular Formula

C15H10BrNO

Molecular Weight

300.15 g/mol

IUPAC Name

5-(4-bromophenyl)-3-phenyl-1,2-oxazole

InChI

InChI=1S/C15H10BrNO/c16-13-8-6-12(7-9-13)15-10-14(17-18-15)11-4-2-1-3-5-11/h1-10H

InChI Key

ZOBQWQDCDGXWAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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